molecular formula C8H7FN2O4 B8595820 Methyl 3-amino-2-fluoro-5-nitrobenzoate

Methyl 3-amino-2-fluoro-5-nitrobenzoate

Cat. No. B8595820
M. Wt: 214.15 g/mol
InChI Key: SETCTEILPDJQOS-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

To a solution of methyl 2-fluoro-3,5-dinitrobenzoate (D137) (24.4 g, 0.1 mol, 1 equiv) in AcOH (1 l) was added iron (27.5 g, 0.5 mol, 5 equiv) and the resulting suspension was vigorously stirred for 1 h. The temperature was kept below 35° C. by small amount of cooling using an ice bath during that period. Toluene (200 ml) was added and the suspension filtered through a pad of celite. The remaining solution was concentrated in vacuo and the residue partitioned between AcOEt and a saturated aqueous NaHCO3 solution. The two layers were separated and the aqueous phase was extracted twice with AcOEt. The combined organic phases were dried over MgSO4 and concentrated in vacuo to give methyl 3-amino-2-fluoro-5-nitrobenzoate (D138) (17 g, 79%) as a yellow solid which was used in the next step without further purification. [M−H]−=212.9, RT=2.68 min.
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
27.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]([N+:15]([O-:17])=[O:16])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C1(C)C=CC=CC=1>CC(O)=O.[Fe]>[NH2:12][C:11]1[C:2]([F:1])=[C:3]([CH:8]=[C:9]([N+:15]([O-:17])=[O:16])[CH:10]=1)[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)O
Name
Quantity
27.5 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension was vigorously stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 35° C. by small amount
TEMPERATURE
Type
TEMPERATURE
Details
of cooling
FILTRATION
Type
FILTRATION
Details
the suspension filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The remaining solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between AcOEt
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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